molecular formula C9H8ClN3O B2817661 6-Chloro-2-(furan-3-yl)-N-methylpyrimidin-4-amine CAS No. 2383571-36-4

6-Chloro-2-(furan-3-yl)-N-methylpyrimidin-4-amine

Cat. No.: B2817661
CAS No.: 2383571-36-4
M. Wt: 209.63
InChI Key: CQZWVTIUZPNSAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-(furan-3-yl)-N-methylpyrimidin-4-amine (CAS 2383571-36-4) is a high-purity chemical compound offered for research and development purposes. With the molecular formula C9H8ClN3O and a molecular weight of 209.63 g/mol, this compound features a pyrimidine core, a privileged scaffold in medicinal chemistry known for its prevalence in molecules with diverse biological activities . The structure is uniquely functionalized with a 3-furanyl substituent and a methylamino group, making it a valuable intermediate for various research applications . The reactive chloro group on the pyrimidine ring makes this compound a versatile building block for synthesizing more complex molecules, particularly through nucleophilic substitution reactions. Pyrimidine derivatives are of significant scientific interest due to their wide range of potential biological activities, which, according to scientific literature, can include antibacterial, antiviral, antioxidant, and anti-proliferative properties . This makes 6-Chloro-2-(furan-3-yl)-N-methylpyrimidin-4-amine a potentially useful precursor in drug discovery and the development of novel bioactive compounds. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Basic Identifiers and Structure - CAS Number : 2383571-36-4 - Molecular Formula : C9H8ClN3O - Molecular Weight : 209.63 g/mol - SMILES : CNC1=NC(C2=COC=C2)=NC(Cl)=C1

Properties

IUPAC Name

6-chloro-2-(furan-3-yl)-N-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c1-11-8-4-7(10)12-9(13-8)6-2-3-14-5-6/h2-5H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZWVTIUZPNSAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC(=N1)C2=COC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"6-Chloro-2-(furan-3-yl)-N-methylpyrimidin-4-amine structure elucidation"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Structure Elucidation of 6-Chloro-2-(furan-3-yl)-N-methylpyrimidin-4-amine

Abstract This technical guide outlines the definitive analytical workflow for the structural characterization of 6-chloro-2-(furan-3-yl)-N-methylpyrimidin-4-amine. Due to the variable regioselectivity of nucleophilic aromatic substitution (


) and cross-coupling reactions on the pyrimidine scaffold, distinguishing the target compound from its regioisomers (e.g., the C2-amine or C4-furan variants) is critical. This document synthesizes synthetic logic, mass spectrometry, and advanced NMR techniques (NOE/HMBC) into a self-validating protocol for researchers in medicinal chemistry.

The Elucidation Challenge: Regioisomerism in Pyrimidines

In the synthesis of 2,4,6-trisubstituted pyrimidines, the primary challenge is confirming the position of substituents. The starting material, typically 2,4,6-trichloropyrimidine, possesses three electrophilic sites. While


 reactions generally favor the C4 position due to the para-quinoid Meisenheimer intermediate stability, steric bulk and solvent effects can lead to C2 substitution or bis-substitution mixtures [1].

For the target molecule, three potential isomers often co-elute during synthesis:

  • Target: 4-amino, 2-furan, 6-chloro.

  • Isomer A: 2-amino, 4-furan, 6-chloro.

  • Isomer B: 4-amino, 6-furan, 2-chloro (less likely if C2-Cl is unreactive, but possible).

The elucidation strategy relies on identifying the unique magnetic environment of the C5-proton and its spatial proximity to the N-methyl group.

Analytical Strategy & Logic

The elucidation process follows a subtractive logic path: Confirm Formula


 Establish Connectivity 

Verify Spatial Arrangement.
Phase A: High-Resolution Mass Spectrometry (HRMS)

Before NMR analysis, the presence of the chlorine atom must be confirmed via isotopic abundance.

  • Target Formula:

    
    
    
  • Exact Mass: ~209.0356 Da (

    
    )
    
  • Isotope Pattern: The mass spectrum must display the characteristic 3:1 intensity ratio between the molecular ion (

    
    ) and the (
    
    
    
    ) peak, confirming the presence of a single chlorine atom [2].[1][2]
Phase B: 1H NMR Connectivity (The C5 Anchor)

The pyrimidine C5-proton is the structural anchor. In a 2,4,6-substituted system, C5 is the only aromatic proton on the central ring.

  • Chemical Shift: Typically appears as a singlet between

    
     6.3 – 6.8 ppm .
    
  • Coupling: If the amine at C4 is secondary (-NHMe), the N-H proton may couple to the methyl group (doublet) but rarely to C5-H across the heteroatom in standard solvents (

    
    ).
    
Phase C: The "Smoking Gun" – 1D NOE / 2D NOESY

This is the critical step for distinguishing regioisomers.

  • Hypothesis: In the target structure (Amine at C4), the N-methyl group is spatially adjacent to the C5-proton.

  • Experiment: Irradiate the N-methyl doublet (

    
     3.0 ppm).
    
  • Result:

    • Target (C4-amine): Strong NOE enhancement of the C5-proton singlet.

    • Isomer (C2-amine): The N-methyl group is distal to C5 (separated by ring nitrogens). No significant NOE enhancement of C5-H will be observed.

Visualization: The Elucidation Decision Tree

The following diagram illustrates the logical flow for confirming the structure, utilizing Graphviz for clarity.

ElucidationFlow Start Crude Product Isolation MS Step 1: HRMS Analysis (Check Cl Isotope Pattern) Start->MS Cl_Check Is M : M+2 ratio ~3:1? MS->Cl_Check Fail_Cl Reject: Bis-substitution or De-chlorination occurred Cl_Check->Fail_Cl No NMR_1H Step 2: 1H NMR (DMSO-d6) Locate C5-H Singlet Cl_Check->NMR_1H Yes NOE_Exp Step 3: 1D NOE Difference Irradiate N-Me Group NMR_1H->NOE_Exp NOE_Result Is C5-H Enhanced? NOE_Exp->NOE_Result Struct_Target CONFIRMED TARGET: Amine at C4 (Proximal to C5) NOE_Result->Struct_Target Yes (>2%) Struct_Iso IDENTIFIED ISOMER: Amine at C2 (Distal to C5) NOE_Result->Struct_Iso No

Caption: Logical workflow for distinguishing the C4-amine target from C2-amine regioisomers using MS and NOE spectroscopy.

Experimental Protocol

This protocol assumes the compound has been synthesized via sequential


 (amine addition) and Suzuki coupling (furan addition).
Sample Preparation
  • Solvent Selection: Dissolve 5-10 mg of the purified solid in 0.6 mL of DMSO-

    
     .
    
    • Reasoning: DMSO minimizes exchange of the amine N-H proton, allowing observation of the

      
       coupling (doublet vs. singlet), which provides secondary confirmation of the amine state [3].
      
  • Degassing: Flush the NMR tube with argon for 1 minute. Dissolved oxygen is paramagnetic and can quench NOE signals.[3]

Data Acquisition Parameters
ParameterSettingRationale
Pulse Sequence selnogp (Bruker) / Dpfzg (Varian)Selective 1D NOE gradient sequence.
Irradiation Target N-Methyl (~2.9 - 3.1 ppm)The "source" spin for magnetization transfer.
Mixing Time (

)
500 - 800 msOptimal for small molecules (MW < 400) to build up NOE without spin diffusion.
Scans (NS) > 128NOE signals are weak (1-5% intensity); high signal-to-noise is required.
Interpretation of Results
  • Spectrum A (Control): Standard 1H spectrum. Locate the C5-H singlet (

    
     ~6.6 ppm) and Furan protons (
    
    
    
    6.9, 7.8, 8.2 ppm).
  • Spectrum B (Irradiated): Irradiate the Methyl doublet.

  • Difference Spectrum (A - B):

    • Positive Peak at C5-H: Confirms C4-position of the amine (Target).

    • Positive Peak at Furan: Suggests Furan is at C4 (Isomer A) or unexpected conformation.

    • No Peak at C5-H: Amine is likely at C2 (Isomer B).

Summary of Key Spectral Data (Expected)

NucleusSignalMultiplicityApprox.[4][5] Shift (

)
Assignment
1H N-Me Doublet (

)
2.95Methyl adjacent to NH
1H N-H Broad Quartet7.80Secondary Amine
1H Pyr-H5 Singlet6.65Pyrimidine Core (Shielded by amino group)
1H Furan-H2' Singlet (fine split)8.20Furan (Alpha to O)
1H Furan-H5' Doublet7.75Furan (Alpha to O)
1H Furan-H4' Doublet6.90Furan (Beta to O)
13C Pyr-C4 Quaternary~163.0Attached to N-Me (Deshielded)
13C Pyr-C6 Quaternary~158.0Attached to Cl

References

  • Chlorine Isotope Patterns in MS: Chemistry Steps. (2023). Isotopes in Mass Spectrometry: The 3:1 Ratio. [Link]

  • NOE Difference Spectroscopy Protocol: UMass Amherst NMR Facility. (2013). NOE Difference Spectroscopy: Experimental Setup. [Link]

Sources

"in vitro screening of 6-Chloro-2-(furan-3-yl)-N-methylpyrimidin-4-amine"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical framework for the in vitro screening of 6-Chloro-2-(furan-3-yl)-N-methylpyrimidin-4-amine . This compound, characterized by its electron-deficient pyrimidine core, reactive C6-chloro handle, and lipophilic furan moiety, represents a privileged scaffold often utilized in the development of Adenosine Receptor Antagonists (specifically A2A) and Type I Kinase Inhibitors .[1][2]

The following protocols are designed to address the specific physicochemical challenges of this molecule (e.g., aqueous solubility, electrophilic reactivity) while rigorously validating its biological activity.

A Technical Guide for Target Engagement and Functional Profiling[1][2]

Compound Intelligence & Physicochemical Profiling

Before initiating biological assays, the compound must undergo "Pre-Screening QC" to define the boundary conditions of the experiment.[1] The 6-Chloro substituent is a critical feature; while it provides a handle for nucleophilic aromatic substitution (SNAr) in synthesis, it poses a risk of hydrolytic instability or non-specific covalent modification of assay proteins (cysteines) in vitro.[1]

Structural Properties & Assay Limitations
PropertyValue / CharacteristicScreening Implication
Molecular Formula C9H8ClN3OLow MW fragment/scaffold (<250 Da).[1]
Core Motif 2,4,6-substituted PyrimidineClassic "hinge-binder" motif for kinases; Adenosine mimetic.
Lipophilicity (cLogP) ~1.8 - 2.2Moderate. Risk of aggregation >100 µM in aqueous buffer.[1]
Reactivity Alert C6-ChlorineHigh Risk: Potential for hydrolysis in basic buffers (pH > 8.0).
Solubility Low in water; High in DMSOProtocol: Stock solutions must be 10-20 mM in 100% DMSO.[1][2]
Stability Verification Protocol (LC-MS)

Objective: Confirm the C-Cl bond remains intact during the assay incubation window.[1][2]

  • Preparation: Dilute 10 mM DMSO stock to 10 µM in Assay Buffer (e.g., PBS pH 7.4).

  • Incubation: Hold at 37°C for 0, 1, 4, and 24 hours.

  • Analysis: Inject on RP-HPLC (C18 column). Monitor for the appearance of the hydrolysis product (6-Hydroxy derivative) or ring-opening.[1][2]

  • Acceptance Criteria: >95% parent compound remaining after 4 hours.[1][2]

Primary Screening: Target Engagement (Adenosine A2A Focus)

Given the 2-(furan-3-yl) and 4-amino-pyrimidine pharmacophore, this compound is a structural analog of known Adenosine A2A antagonists (e.g., ZM-241385 derivatives).[1] The primary screen should utilize a Radioligand Binding Assay to determine affinity (


).
Membrane Preparation & Assay Logic

We utilize HEK293 cells overexpressing human Adenosine A2A receptors.[1][2]

  • Radioligand: [³H]-ZM-241385 (High affinity, selective antagonist).[1]

  • Non-specific Binding Control: 10 µM XAC (Xanthine Amine Congener) or NECA.[1]

  • Buffer System: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.[1]4. Note: Avoid DTT/BME as thiols may react with the 6-Chloro group.[1][2]

Experimental Workflow (Step-by-Step)
  • Plate Setup: Use 96-well GF/B filter plates pre-soaked in 0.3% Polyethyleneimine (PEI) for 1 hour to reduce non-specific binding of the furan moiety.[1][2]

  • Compound Addition: Add 1 µL of serial diluted compound (10 µM to 0.1 nM) in DMSO.

  • Ligand Mix: Add 50 µL of [³H]-ZM-241385 (Final concentration: ~1-2 nM, near

    
    ).
    
  • Membrane Initiation: Start reaction by adding 150 µL membrane suspension (5-10 µg protein/well).[1][2]

  • Equilibrium: Incubate for 90 minutes at 25°C.

  • Termination: Rapid filtration using a cell harvester; wash 3x with ice-cold wash buffer.

  • Detection: Add liquid scintillant and read on a MicroBeta counter.

Data Visualization: Screening Logic

ScreeningWorkflow cluster_0 Decision Gate Stock Compound Stock (10mM DMSO) QC Stability QC (LC-MS, pH 7.4) Stock->QC Dilution Binding Primary Screen (A2A Radioligand Binding) QC->Binding Pass Hit Hit Confirmation (>50% Displacement) Binding->Hit Calculate %Inh Functional Functional Assay (cAMP Gs Coupling) Hit->Functional Determine IC50 Tox Counter Screen (Cytotoxicity/HepG2) Hit->Tox Selectivity

Caption: Logical flow from compound QC to functional validation. The stability check is a critical "Go/No-Go" gate before consuming biological reagents.[1][2]

Secondary Screening: Functional Antagonism (cAMP)

Binding confirms affinity, but not efficacy.[1] Since A2A is ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-coupled, antagonism is measured by the inhibition of agonist-induced cAMP accumulation .[2]
TR-FRET cAMP Assay Protocol[1][2]
  • Principle: Competition between cellular cAMP and dye-labeled cAMP for a specific antibody.[1][2]

  • Agonist Challenge: Use CGS-21680 (selective A2A agonist) at EC₈₀ concentration to stimulate cAMP. The test compound is screened for its ability to suppress this signal.[1][2][3][4]

Protocol:

  • Cell Seeding: CHO-K1 cells expressing hA2A (2,000 cells/well in 384-well low-volume plates).

  • Antagonist Pre-incubation: Add test compound (10-point dose response) and incubate for 15 mins at 37°C.

  • Stimulation: Add CGS-21680 (EC₈₀). Incubate 30 mins.

  • Lysis/Detection: Add cAMP-d2 and Anti-cAMP-Cryptate detection reagents.[1][2]

  • Read: Measure HTRF ratio (665 nm / 620 nm).

  • Analysis: Plot inhibition curves. A pure antagonist will show a dose-dependent reduction in cAMP back to basal levels.[1][2]

Signaling Pathway Context

A2APathway Ligand Agonist (CGS-21680) A2A A2A Receptor (GPCR) Ligand->A2A Activates Compound Test Compound (Antagonist) Compound->A2A Blocks Gs Gαs Protein A2A->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Signal) AC->cAMP Production ATP ATP ATP->AC

Caption: Mechanism of Action. The test compound competes with the agonist at the A2A receptor, preventing Gs-protein activation and downstream cAMP accumulation.[1][2]

Safety & Selectivity Profiling (ADME-Tox)

Because the furan ring is a structural alert (potential for metabolic bioactivation to reactive enedials) and the chloropyrimidine is electrophilic, toxicity screening is mandatory.[1]

Reactive Metabolite Screening (GSH Trapping)
  • Rationale: Furan moieties can be oxidized by CYP450s (specifically CYP2E1 or 3A4) to form toxic metabolites.[1]

  • Method: Incubate compound (10 µM) with Human Liver Microsomes (HLM) + NADPH + Glutathione (GSH).[1]

  • Readout: Analyze by LC-MS/MS for "M+GSH" adducts. Significant adduct formation indicates a high risk of idiosyncratic toxicity.[1][2]

Cytotoxicity (HepG2)[1]
  • Assay: CellTiter-Glo (ATP quantification).

  • Protocol: Incubate HepG2 cells with compound (up to 100 µM) for 48 hours.

  • Threshold: If IC₅₀ < 10 µM, the compound is likely a non-specific toxin rather than a selective drug lead.[1]

References

  • Jacobson, K. A., & Gao, Z. G. (2006).[1] Adenosine receptors as therapeutic targets.[1] Nature Reviews Drug Discovery, 5(3), 247-264. Link

  • Baraldi, P. G., et al. (2008).[1] Pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine Derivatives as Highly Potent and Selective Human A3 Adenosine Receptor Antagonists.[1] Journal of Medicinal Chemistry, 51(13). Link[1]

  • Muller, C. E. (2003).[1] Medicinal chemistry of adenosine A2A receptor antagonists. Current Topics in Medicinal Chemistry, 3(4), 445-462.[1] Link

  • Inglese, J., et al. (2007).[1] High-throughput screening assays for the identification of chemical probes. Nature Chemical Biology, 3(8), 466-479.[1] Link[1]

Sources

Methodological & Application

Application Note & Protocol: Palladium-Catalyzed Suzuki Coupling of 3-Furylboronic Acid with 2,6-Dichloropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Synthetic Value of Furan-Substituted Pyrimidines

The pyrimidine core is a ubiquitous scaffold in medicinal chemistry and materials science, forming the basis for a multitude of bioactive compounds and functional materials.[1][2] The introduction of furan moieties onto this core can significantly modulate a molecule's biological activity and physicochemical properties.[3] The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile method for forging carbon-carbon bonds, offering a direct route to such heteroaryl-substituted pyrimidines.[4][5][6] This application note provides a detailed protocol for the palladium-catalyzed Suzuki coupling of 3-furylboronic acid with 2,6-dichloropyrimidine, a key transformation for accessing novel 2,6-di(furan-3-yl)pyrimidine structures and their derivatives.

This guide is designed to provide not just a step-by-step procedure but also the underlying scientific rationale for the chosen conditions, empowering researchers to adapt and troubleshoot the reaction for their specific needs.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron compound (in this case, 3-furylboronic acid) with an organohalide (2,6-dichloropyrimidine).[4][7] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][7][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2,6-dichloropyrimidine, forming a Pd(II) intermediate.[4][7] The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[7] While aryl chlorides are less reactive, the use of electron-rich and bulky phosphine ligands can facilitate this step.[9][10]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[4][11][12]

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new carbon-carbon bond of the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][8]

Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_halide R-Pd(II)L2-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_R_R R-Pd(II)L2-R' Transmetalation->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product Boronic_Acid R'-B(OH)2 Boronic_Acid->Transmetalation Base Base Base->Transmetalation Aryl_Halide R-X Aryl_Halide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol details the synthesis of 2,6-di(furan-3-yl)pyrimidine via a double Suzuki coupling reaction.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2,6-Dichloropyrimidine98%Commercially AvailableHandle with care, toxic if swallowed.[13][14]
3-Furylboronic acid>95%Commercially AvailableIrritant, handle in a well-ventilated area.[15][16][17][18]
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))99%Commercially AvailableAir-sensitive, store under inert gas.[19]
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableFinely powdered and dried before use.
1,4-DioxaneAnhydrous, ≥99.8%Commercially AvailableCan form peroxides, test before use.[20]
Deionized WaterDegassed before use.
Ethyl AcetateACS GradeCommercially AvailableFor extraction.
Brine (Saturated NaCl solution)For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying organic layers.
Celite®Commercially AvailableFor filtration.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Equipment
  • Round-bottom flask (appropriate size)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas (Nitrogen or Argon) supply with manifold

  • Heating mantle or oil bath with temperature control

  • Schlenk line or similar apparatus for handling air-sensitive reagents

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates and chamber

Reaction Setup and Procedure

Note: This reaction should be performed under an inert atmosphere (Nitrogen or Argon) to prevent the degradation of the palladium catalyst.[21]

  • Flask Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichloropyrimidine (1.0 equiv.).

  • Addition of Reagents: To the flask, add 3-furylboronic acid (2.2-2.5 equiv.) and finely powdered, anhydrous potassium carbonate (3.0-4.0 equiv.).[22]

  • Catalyst Addition: In a separate, small vial, weigh out the Pd(PPh₃)₄ catalyst (0.03-0.05 equiv.) and add it to the reaction flask.

  • Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed deionized water in a 4:1 to 5:1 ratio (v/v) to the flask via syringe.[5][22] The final concentration of the 2,6-dichloropyrimidine should be approximately 0.1-0.2 M.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[5]

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexanes and ethyl acetate. Visualize the spots under UV light. The disappearance of the starting material (2,6-dichloropyrimidine) and the appearance of a new, less polar spot indicates product formation. Reaction times can vary from 4 to 24 hours.[23]

Work-up and Purification
  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

  • Quenching: Add deionized water to the reaction mixture to dissolve the inorganic salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).[24]

  • Washing: Combine the organic layers and wash with brine.[25]

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Filtration and Concentration: Filter the mixture through a pad of Celite® to remove the drying agent and any residual palladium catalyst.[24][26] Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel.[26] The eluent can be a gradient of hexanes and ethyl acetate. Alternatively, if the product is a solid, recrystallization from a suitable solvent system can be employed for purification.[26][27]

Rationale for Experimental Choices

  • Catalyst and Ligand: Pd(PPh₃)₄ is a commonly used, commercially available, and effective catalyst for a wide range of Suzuki couplings.[5] The triphenylphosphine ligands are sufficiently bulky and electron-donating to facilitate the oxidative addition of the aryl chloride. For particularly unreactive chlorides, more specialized ligands such as SPhos or Buchwald's biarylphosphine ligands may be required.[5][10]

  • Base: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation.[10] The use of a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) could potentially accelerate the reaction, especially if the reaction is sluggish.[6][22] The base should be finely powdered to maximize its surface area and reactivity.[22]

  • Solvent System: A mixture of an organic solvent and water is often optimal for Suzuki couplings.[4][6] 1,4-Dioxane is a good solvent for the organic substrates, while water helps to dissolve the inorganic base and facilitates the transmetalation step.[22] Other suitable organic solvents include toluene and THF.[4][6] It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation and side reactions.

  • Stoichiometry: A slight excess of the boronic acid is used to ensure complete consumption of the dichloropyrimidine. An excess of the base is necessary to drive the reaction to completion.

  • Temperature: Elevated temperatures are typically required to overcome the activation energy barrier for the oxidative addition of aryl chlorides.[22] The chosen temperature range of 80-100 °C is a good starting point, but optimization may be necessary.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.

  • Reagent Handling:

    • 2,6-Dichloropyrimidine: Toxic if swallowed. Avoid inhalation and contact with skin and eyes.[13][14]

    • 3-Furylboronic Acid: Causes skin and eye irritation.[15][17]

    • Palladium Catalysts: Handle in an inert atmosphere as they can be pyrophoric, especially palladium on carbon.[28] While Pd(PPh₃)₄ is less reactive, it is still an irritant.

    • 1,4-Dioxane: Flammable and can form explosive peroxides upon storage.[20] Always test for peroxides before use.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystEnsure the reaction is performed under a strict inert atmosphere. Use a fresh bottle of catalyst.
Insufficiently strong baseSwitch to a stronger base such as K₃PO₄ or Cs₂CO₃.
Low reaction temperatureIncrease the reaction temperature in 10 °C increments.
Poor solubility of reactantsTry a different solvent system, such as DMF/water or toluene/water.[22]
Formation of side products Homocoupling of boronic acidEnsure the reaction mixture is thoroughly degassed to remove oxygen.[6]
Protodeboronation (loss of boronic acid group)Use a less aqueous solvent system or a milder base.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 2,6-di(furan-3-yl)pyrimidine. The protocol provided in this application note offers a reliable starting point for researchers. By understanding the underlying principles of the reaction and the rationale for the chosen conditions, scientists can effectively troubleshoot and adapt this methodology for the synthesis of a wide array of novel furan-substituted pyrimidine derivatives for applications in drug discovery and materials science.

References

  • Wikipedia. Suzuki reaction. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ACS Publications. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. [Link]

  • MDPI. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • ACS Publications. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]

  • ACS Publications. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. [Link]

  • University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]

  • ACS Publications. A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. [Link]

  • PMC. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • ResearchGate. Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction. [Link]

  • ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out? [Link]

  • Chem-Impex. 3-Furylboronic acid. [Link]

  • Sandiego State University. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • Organic Syntheses. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. [Link]

  • Heterocyclic Letters. A study on methods of synthesis of pyrimidine derivatives and their biological activities. [Link]

  • Mansoura University. SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

  • IntechOpen. Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. [Link]

  • RSC Publishing. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation. [Link]

  • Myers Research Group, Harvard University. The Suzuki Reaction. [Link]

  • SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Suzuki Coupling Reactions with Furanboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving furanboronic acids. Our goal is to equip you with the expertise to overcome common challenges and achieve optimal results in your synthetic endeavors.

Introduction: The Challenge of Furanboronic Acids

The Suzuki-Miyaura coupling is a powerful and widely used method for carbon-carbon bond formation.[1][2][3][4] However, the use of five-membered heteroaromatic boronic acids, such as furanboronic acids, introduces specific challenges.[5] These substrates are known for their instability and propensity to undergo undesired side reactions, most notably protodeboronation, which can significantly impact reaction efficiency and yield.[5][6][7] This guide is designed to help you diagnose and resolve these issues effectively.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low to No Yield of the Desired Cross-Coupled Product

This is one of the most common problems when working with furanboronic acids. The root cause often lies in the degradation of the boronic acid before it can participate in the catalytic cycle.

Potential Cause A: Decomposition of Furanboronic Acid

Furan-2-boronic acid is particularly susceptible to decomposition, primarily through protodeboronation, at the elevated temperatures often employed in Suzuki couplings.[5][6]

Solutions:

  • Lower the Reaction Temperature: If your current protocol uses high temperatures, attempt the reaction at a lower temperature, such as room temperature or 40°C.[5][6]

  • Shorten the Reaction Time: Employ a highly active palladium catalyst and ligand system that facilitates rapid coupling, minimizing the time the furanboronic acid is exposed to destabilizing conditions.[5][6]

  • Utilize a More Stable Furanboronic Acid Derivative: Consider using alternatives that release the boronic acid slowly in situ. This "slow-release" strategy minimizes the concentration of the free, unstable boronic acid.[8] Effective options include:

    • Furanboronic acid pinacol esters[6]

    • Potassium furyltrifluoroborates[6]

    • MIDA (N-methyliminodiacetic acid) boronates[5][6]

    • Diethanolamine (DABO) boronates, which are air-stable and can be used directly.[9][10]

Rationale: Minimizing heat exposure and reaction duration directly combats the primary degradation pathway of furanboronic acid.[6] Stable derivatives act as a protective mask, releasing the active boronic acid species gradually into the reaction mixture, thus favoring the desired cross-coupling over decomposition.[5][8][11]

Potential Cause B: Catalyst Inactivity or Decomposition

The palladium catalyst is the heart of the Suzuki reaction, and its effectiveness can be compromised under certain conditions.

Solutions:

  • Employ a Pre-catalyst: Modern palladium pre-catalysts are designed to rapidly form the active Pd(0) catalytic species under mild conditions.[6] This is particularly advantageous when working with unstable substrates.

  • Ensure Rigorous Anaerobic Conditions: Thoroughly degas your solvent and reaction mixture and maintain a robust inert atmosphere (e.g., argon or nitrogen) throughout the experiment.

  • Select an Appropriate Ligand: Bulky, electron-rich phosphine ligands can promote the desired reaction pathway. However, be aware that some bulky phosphine ligands can paradoxically accelerate protodeboronation.[12] Careful ligand screening is often necessary.

Rationale: Inefficient generation of the active Pd(0) catalyst can lead to longer reaction times and necessitate higher temperatures, both of which promote the decomposition of furanboronic acid.[6] Oxygen can irreversibly deactivate the catalyst through oxidation and can also lead to unwanted side reactions like homocoupling.[6]

Issue 2: Significant Formation of Furan (Protodeboronation Byproduct)

Observing a significant amount of furan in your reaction mixture is a clear indication that protodeboronation is outcompeting your desired cross-coupling reaction.

Potential Cause A: Inappropriate Base or Solvent System

The choice of base and solvent is critical as it significantly influences the rates of both the desired coupling and the undesired protodeboronation.[6] The pH of the reaction medium is a key factor in the mechanism of protodeboronation.[7]

Solutions:

  • Screen Different Bases: While aqueous bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are common, consider non-aqueous conditions with bases such as potassium phosphate (K₃PO₄) or potassium fluoride (KF).[6][13] KF is particularly useful when base-labile functional groups are present.[2]

  • Optimize Base Concentration: Use the minimum amount of base required for the reaction to proceed. Excess base can accelerate protodeboronation.

  • Solvent Selection: While mixtures of organic solvents with water are common to dissolve the inorganic base, consider using anhydrous solvent systems if protodeboronation is severe.[14][15] Toluene, dioxane, and THF are common choices.[1][16]

Rationale: The base is required to activate the boronic acid for transmetalation.[2][17] However, many bases also catalyze protodeboronation.[7][12] Finding a base and solvent system that promotes the former while minimizing the latter is key to success.

Parameter Recommendation for Furanboronic Acids Rationale
Temperature Room temperature to 40°CMinimizes thermal decomposition and protodeboronation.[5][6]
Catalyst High-activity Pd pre-catalystAllows for lower temperatures and shorter reaction times.[5][6]
Boronic Acid Form Pinacol ester, MIDA boronate, or trifluoroborate saltEnhances stability and allows for slow release of the active species.[5][6][11]
Base Weaker inorganic bases (e.g., K₃PO₄, KF)Can reduce the rate of base-catalyzed protodeboronation.[2][6][16]
Solvent Anhydrous conditions may be beneficialReduces the availability of a proton source for protodeboronation.[15][16]
Atmosphere Strictly inert (Argon or Nitrogen)Prevents catalyst deactivation by oxygen.[6]

Table 1: Recommended Starting Conditions for Suzuki Couplings with Furanboronic Acids

Frequently Asked Questions (FAQs)

  • Q1: Why are furanboronic acids so much more unstable than phenylboronic acids?

    • A: The electron-rich nature of the furan ring makes the carbon-boron bond more susceptible to cleavage by protons (protodeboronation). This inherent electronic property makes them more labile, especially under the basic and often heated conditions of the Suzuki coupling.[5][11]

  • Q2: I see boronic acid homocoupling (bi-furan) as a byproduct. What causes this?

    • A: Homocoupling can be mediated by the Pd(II) species in the catalytic cycle.[17] It can also be promoted by the presence of oxygen, which can interfere with the catalytic cycle. Ensuring strictly anaerobic conditions and using a catalyst system that favors the cross-coupling pathway can minimize this side reaction.

  • Q3: Can I use microwave irradiation for Suzuki couplings with furanboronic acids?

    • A: While microwave heating can dramatically shorten reaction times, it also involves high temperatures. This can be detrimental to unstable substrates like furanboronic acids, potentially leading to rapid decomposition. If you choose to use a microwave reactor, start with very short reaction times and low temperatures and carefully monitor for protodeboronation.

  • Q4: How do I know if my furanboronic acid has decomposed before I even start the reaction?

    • A: Furanboronic acids can be unstable upon storage.[4][9] They can exist in equilibrium with their cyclic trimers (boroxines), which can complicate stoichiometry.[4][9] It is best to use freshly purchased or prepared furanboronic acid or to use a more stable derivative like a pinacol ester or trifluoroborate salt.[6][18]

Visualizing the Reaction Pathways

To better understand the processes occurring in your reaction flask, the following diagrams illustrate the desired catalytic cycle and the competing protodeboronation pathway.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation cluster_side_reaction Undesired Side Reaction Pd0 Pd(0)L_n OxAdd R¹-Pd(II)L_n-X Pd0->OxAdd Oxidative Addition (R¹-X) Transmetalation R¹-Pd(II)L_n-R² OxAdd->Transmetalation Transmetalation (R²-B(OR)₂⁻) RedElim Product R¹-R² Transmetalation->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration BoronicAcid Furan-B(OH)₂ Boronate [Furan-B(OH)₃]⁻ BoronicAcid->Boronate + Base (OH⁻) Protodeboronation Protodeboronation BoronicAcid->Protodeboronation + H⁺ Boronate->Transmetalation Enters Cycle Furan Furan (Byproduct) Protodeboronation->Furan

Caption: The desired Suzuki catalytic cycle versus the competing protodeboronation pathway.

Troubleshooting_Flowchart start Low/No Yield? check_furan Significant Furan Byproduct? start->check_furan cause_decomp Primary Cause: Furanboronic Acid Decomposition check_furan->cause_decomp Yes cause_catalyst Secondary Cause: Catalyst Inactivity check_furan->cause_catalyst No solution_temp Lower Temperature Shorten Reaction Time cause_decomp->solution_temp solution_derivative Use Stable Derivative (Pinacol, MIDA, etc.) cause_decomp->solution_derivative solution_base Screen Bases (K₃PO₄, KF) Optimize Solvent cause_decomp->solution_base solution_catalyst Use Pre-catalyst Ensure Anaerobic Conditions cause_catalyst->solution_catalyst

Caption: A logical flowchart for troubleshooting low-yield Suzuki reactions with furanboronic acids.

Experimental Protocols

General Protocol for a Robust Suzuki Coupling of 2-Furanboronic Acid Pinacol Ester

This protocol provides a reliable starting point for the cross-coupling of a stabilized furanboronic acid derivative with an aryl bromide.

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl bromide (1.0 equiv), 2-furanboronic acid pinacol ester (1.5 equiv), a palladium pre-catalyst (e.g., Buchwald G3, 2 mol%), and the appropriate phosphine ligand (4 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., dioxane) via syringe, followed by the addition of a degassed aqueous solution of potassium phosphate (K₃PO₄, 3.0 equiv).

  • Reaction: Stir the mixture vigorously at the desired temperature (start with 40°C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • BenchChem. (2025). Furan-2-Boronic Acid in Suzuki Coupling: A Technical Support Center.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Wikipedia. (2023).
  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of chemical research, 49(5), 965–977. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of... [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]

  • Reilly, M., & Rychnovsky, S. D. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic letters, 13(19), 5224–5227. [Link]

  • ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]

  • ChemRxiv. (2023). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]

  • MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 68(11), 4302–4314. [Link]

  • Nature. (2017). Iterative reactions of transient boronic acids enable sequential C–C bond formation. [Link]

  • ResearchGate. (2012). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. [Link]

  • PMC. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical reviews, 95(7), 2457–2483. [Link]

  • YouTube. (2018). Common cross coupling reactions. [Link]

  • Royal Society of Chemistry. (2021). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. [Link]

  • University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]

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Technical Support Center: Stabilizing Furan-Containing Compounds During Chemical Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing the challenges of working with furan-containing compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter the inherent instability of the furan ring in their synthetic endeavors. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities and achieve your desired chemical transformations with greater success.

Introduction: The Furan Dilemma

The furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, is a valuable building block in pharmaceuticals, agrochemicals, and materials science.[1] However, its modest aromatic stabilization energy (~16 kcal/mol) compared to benzene (~36 kcal/mol) renders it susceptible to a variety of degradation pathways, particularly under acidic, oxidative, and even some reductive conditions.[2] This instability often manifests as low yields, polymerization into intractable tars, and the formation of complex side products, posing significant challenges for synthetic chemists.[1][2][3][4]

This guide will equip you with the knowledge to anticipate and mitigate these issues, ensuring the integrity of your furan-containing molecules throughout your synthetic sequences.

Troubleshooting Guides: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing both the "what to do" and the "why it works."

Issue 1: Rapid Decomposition and Polymerization in Acidic Media

Question: My reaction mixture containing a furan derivative turns black and forms a polymer-like substance upon addition of a Brønsted or Lewis acid. How can I prevent this?

Answer: This is a classic problem stemming from the acid-sensitivity of the furan ring.[2] Protonation, especially at the α-carbons (C2/C5), disrupts the aromatic sextet and generates a highly reactive electrophilic intermediate.[5] This intermediate can then be attacked by nucleophiles or initiate a cascade of polymerization reactions.[2][5]

Causality and Prevention Strategies:

Strategy Scientific Rationale Practical Implementation
Use Milder Catalysts Strong acids like H₂SO₄ or AlCl₃ are often too harsh for the delicate furan ring.[2][6] Milder Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) or solid acid catalysts can provide the necessary activation with a lower propensity for degradation.[2][6]For Friedel-Crafts acylations, consider using phosphoric acid or boron trifluoride instead of aluminum chloride.[5] For reactions requiring proton catalysis, explore the use of milder organic acids or solid-supported acids.
Control Temperature Polymerization and other degradation pathways often have higher activation energies than the desired reaction.[2] Running the reaction at lower temperatures can significantly favor the intended transformation.For nitration, a notoriously harsh reaction, perform the addition of the nitrating agent (e.g., acetyl nitrate) at low temperatures, such as -10°C to 0°C.[5]
Solvent Choice The choice of solvent can influence the stability of the furan ring. Polar aprotic solvents, such as dimethylformamide (DMF), have been shown to have a stabilizing effect on furan derivatives under certain conditions.[3][4]Consider switching from protic or nonpolar solvents to a polar aprotic solvent like DMF or DMSO, especially in reactions involving acidic reagents.
Introduce Electron-Withdrawing Groups Electron-withdrawing groups (EWGs) on the furan ring decrease its electron density, making it less susceptible to electrophilic attack and subsequent degradation.[1][5]If your synthetic route allows, consider introducing an EWG, such as a carbonyl or nitro group, to the furan ring prior to subjecting it to harsh acidic conditions. This can be particularly useful in multi-step syntheses.
Issue 2: Unwanted Ring-Opening and Side Product Formation

Question: I am observing the formation of 1,4-dicarbonyl compounds and other unexpected byproducts in my reaction. What is causing this, and how can I suppress it?

Answer: The formation of 1,4-dicarbonyl compounds is a hallmark of furan ring-opening.[2] This often occurs via nucleophilic attack on the protonated furan intermediate, followed by hydrolysis. Other side reactions can arise from the high reactivity of the furan ring towards various reagents.

Troubleshooting Steps:

  • Scrupulous Control of Water: In acid-catalyzed reactions, even trace amounts of water can act as a nucleophile, leading to ring-opening. Ensure your reagents and solvents are anhydrous.

  • Protecting Group Strategy: For particularly sensitive furan cores, employing a protecting group can be the most robust solution. The Diels-Alder reaction with a reversible dienophile is a powerful method for temporarily masking the furan's diene character.

Detailed Protocol: Temporary Protection of Furan via Diels-Alder Reaction

This protocol describes the protection of a furan derivative using maleic anhydride, a common dienophile. The resulting oxanorbornene adduct is significantly more stable to a range of reaction conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the furan-containing compound (1.0 eq) in a minimal amount of a suitable solvent (e.g., toluene, xylene).

  • Dienophile Addition: Add maleic anhydride (1.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.

  • Workup: Allow the reaction to cool to room temperature. The Diels-Alder adduct often precipitates and can be collected by filtration. If it remains in solution, remove the solvent under reduced pressure and purify the residue by column chromatography.

  • Deprotection (Retro-Diels-Alder): To regenerate the furan, heat the purified adduct in a high-boiling solvent (e.g., o-xylene) or under vacuum. The retro-Diels-Alder reaction will occur, releasing the furan and the dienophile.

Issue 3: Low Yields and Catalyst Deactivation in Hydrogenation Reactions

Question: I am attempting to hydrogenate a functional group on a side chain of a furan-containing molecule, but I am getting low yields and my catalyst seems to be deactivating. I am also observing ring-opened products.

Answer: Catalytic hydrogenation of furan derivatives can be challenging. The furan ring itself can be reduced to tetrahydrofuran (THF) or undergo hydrogenolysis, leading to ring-opened products like butanol.[7] Strong adsorption of the furan ring onto the catalyst surface can also lead to catalyst deactivation and promote C-C bond cleavage.[8][9]

Optimization Strategies:

Parameter Recommendation Rationale
Catalyst Selection For selective hydrogenation of a side chain without affecting the furan ring, milder catalysts like Pd/C under controlled conditions are often preferred. For ring hydrogenation to THF, Rh or Ru catalysts can be more effective.Different metals have varying affinities for the furan ring and different propensities for C-O bond cleavage.[9]
Reaction Conditions Use lower temperatures and pressures to favor the hydrogenation of more reactive functional groups over the furan ring. High hydrogen pressure can favor complete saturation to THF.[7]The thermodynamics and kinetics of side chain versus ring hydrogenation can be manipulated by adjusting the reaction conditions.
Solvent The choice of solvent can influence the adsorption of the substrate onto the catalyst surface and the solubility of hydrogen.Protic solvents like ethanol are commonly used, but exploring other options may be beneficial depending on the specific substrate and catalyst.

Frequently Asked Questions (FAQs)

Q1: Why is furan so much less stable than benzene?

A1: The primary reason is its lower aromatic stabilization energy.[2] The oxygen heteroatom in furan participates in the aromatic system with one of its lone pairs, but its electronegativity also distorts the electron distribution in the ring, making it less stable than the perfectly delocalized system in benzene.

Q2: Are there any "furan-friendly" reaction conditions I should be aware of?

A2: Yes. Reactions that avoid strongly acidic conditions are generally safer for furan-containing compounds. For example, many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be performed under basic or neutral conditions and are well-tolerated by the furan ring.[10][11][12]

Q3: Can I perform electrophilic aromatic substitution on furan?

A3: Yes, but with caution. Furan is highly reactive towards electrophiles, often more so than benzene.[13] However, this high reactivity also makes it prone to side reactions and polymerization. Therefore, mild reagents and low temperatures are crucial. For instance, nitration is typically carried out with acetyl nitrate at low temperatures, and halogenation requires mild conditions to avoid polyhalogenation.[5]

Q4: My furan-containing drug candidate is showing signs of metabolic instability. Could the furan ring be the culprit?

A4: It is a strong possibility. The furan ring can be a site of metabolic oxidation in the body, often through epoxidation by cytochrome P450 enzymes.[14] This can lead to the formation of reactive metabolites, such as epoxides or cis-enediones, which can covalently bind to macromolecules and potentially cause toxicity.[14][15][16] Medicinal chemists often employ strategies like bioisosteric replacement of the furan ring to mitigate this risk.[15]

Visualizing Furan Instability and Stabilization

Diagram 1: Acid-Catalyzed Degradation Pathway of Furan

G Furan Furan ProtonatedFuran Protonated Furan (Reactive Intermediate) Furan->ProtonatedFuran + H⁺ RingOpened 1,4-Dicarbonyl (Ring-Opened Product) ProtonatedFuran->RingOpened + Nucleophile Polymer Polymerization (Insoluble Tar) ProtonatedFuran->Polymer Electrophilic Attack Nucleophile Nucleophile (e.g., H₂O) Nucleophile->RingOpened

Caption: Acid-catalyzed degradation pathway of furan leading to ring-opening or polymerization.

Diagram 2: Diels-Alder Protection Workflow

G cluster_protection Protection cluster_reaction Chemical Transformation cluster_deprotection Deprotection Start Unstable Furan Compound Protect Diels-Alder Reaction (+ Dienophile, Heat) Start->Protect Protected Stable Oxanorbornene Adduct Protect->Protected Reaction Perform Desired Reaction (e.g., under acidic conditions) Protected->Reaction Transformed Transformed Adduct Reaction->Transformed Deprotect Retro-Diels-Alder (Heat) Transformed->Deprotect Final Desired Functionalized Furan Product Deprotect->Final

Caption: Workflow for the temporary protection of a furan ring using a Diels-Alder reaction.

References

  • Javed, A. et al. (2021). Formation of furan in baby food products: Identification and technical challenges. ResearchGate. [Link]

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem. [Link]

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ResearchGate. [Link]

  • Wierckx, N. et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology. [Link]

  • Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. (2019). ResearchGate. [Link]

  • van der Graaf, C. S. et al. (2022). Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. ACS Sustainable Chemistry & Engineering. [Link]

  • Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. (2025). MDPI. [Link]

  • Major fuel decomposition pathways and the formed decomposed products for furan, MF, and DMF. (2021). ResearchGate. [Link]

  • Main pathways of furanic compounds transformation under acid/base treatment. (2025). ResearchGate. [Link]

  • Simmie, J. M. et al. (2017). Thermal decomposition and isomerization of furfural and 2-pyrone: a theoretical kinetic study. Physical Chemistry Chemical Physics. [Link]

  • Liu, Y. et al. (2017). Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. The Journal of Physical Chemistry A. [Link]

  • A Macrocyclic Furan with Accessible Oxidation States: Switching Between Aromatic and Antiaromatic Global Ring Currents. (2022). Angewandte Chemie International Edition. [Link]

  • General scheme of the study of furan stability. (2025). ResearchGate. [Link]

  • Understanding activity trends in furfural hydrogenation on transition metal surfaces. (2023). ChemRxiv. [Link]

  • Reactivity of mechanistically relevant furans in the cross-coupling reaction. (2018). ResearchGate. [Link]

  • A Macrocyclic Furan with Accessible Oxidation States: Switching Between Aromatic and Antiaromatic Global Ring Currents. (2022). Angewandte Chemie. [Link]

  • Oxidation of furans (Review). (2025). ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Furan. (2023). Pharmaguideline. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). ResearchGate. [Link]

  • Cu(II)-catalyzed aerobic oxidative coupling of furans with indoles enables expeditious synthesis of indolyl–furans with blue fluorescence. (2024). RSC Publishing. [Link]

  • Wang, S. et al. (2023). Understanding Activity Trends in Furfural Hydrogenation on Transition Metal Surfaces. ACS Catalysis. [Link]

  • Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. (2025). MDPI. [Link]

  • Wang, S. et al. (2013). A DFT study of furan hydrogenation and ring opening on Pd(111). Catalysis Science & Technology. [Link]

  • Oxidations of Furan Rings in Organic Synthesis: Expanding Synthetic Utility of Aromatic Heterocycles. (2000). SSRN. [Link]

  • Kocienski, P. J. (1998). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Tandem Hydrogenation/Hydrogenolysis of Furfural to 2-Methylfuran over a Fe/Mg/O Catalyst: Structure–Activity Relationship. (2019). MDPI. [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Overcoming the Reversibility in the Diels–Alder Reaction of Bio-Based Electron-Poor Furans with Maleimides Through Liquid-to-Solid Phase Transition. (2025). MDPI. [Link]

  • Alves, T. V. & Fernández, I. (2023). Understanding the reactivity and selectivity of Diels–Alder reactions involving furans. Organic & Biomolecular Chemistry. [Link]

  • Cirujano, F. G. (2003). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. [Link]

  • Why does Furan participate in Diels alder reaction more readily than Pyrrole? (2015). Quora. [Link]

  • intramolecular Diels-Alder cycloaddition on a furan ring. (2021). YouTube. [Link]

  • Hughes, T. B. et al. (2015). Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. Chemical Research in Toxicology. [Link]

  • Pharmaceutical Organic Chemistry III | Furan: Reactions and Medicinal Uses | AKTU Digital Education. (2022). YouTube. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2025). ResearchGate. [Link]

  • Furan. (n.d.). Wikipedia. [Link]

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018). Molecules. [Link]

  • Update on Furan and its Methyl Analogues. (n.d.). lci-koeln.de. [Link]

  • Microbial degradation of furanic compounds: biochemistry, genetics, and impact. (2011). Scholarly Publications Leiden University. [Link]

  • Balar, M. et al. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant. Journal of the American Chemical Society. [Link]

  • Risks for public health related to the presence of furan and methylfurans in food. (2017). EFSA Journal. [Link]

  • Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. (2015). RSC Publishing. [Link]

Sources

Validation & Comparative

"validating the anticancer activity of 6-Chloro-2-(furan-3-yl)-N-methylpyrimidin-4-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Positioning

As a Senior Application Scientist, I approach 6-Chloro-2-(furan-3-yl)-N-methylpyrimidin-4-amine (CFMP-4) not merely as a chemical structure, but as a pharmacophore designed to exploit the "privileged scaffold" status of pyrimidines. The structural logic—a pyrimidine core substituted with a lipophilic furan ring (Pos 2) and a methylamine (Pos 4)—strongly suggests it functions as a Type I ATP-competitive kinase inhibitor . The chlorine at Position 6 provides unique electronic properties that may enhance binding affinity or serve as a reactive handle.

This guide outlines a rigorous, self-validating workflow to benchmark CFMP-4 against established standards. We are not just testing "if it kills cancer cells"; we are validating selectivity, potency, and mechanism against the current Standard of Care (SoC).

The Competitive Landscape

To validate CFMP-4, we must compare it against three distinct classes of alternatives:

Comparator ClassRepresentative DrugRationale for Comparison
Structural Analog (Kinase Inhibitor) Erlotinib / Gefitinib Shares the pyrimidine-like (quinazoline) ATP-mimetic motif. Tests potency against specific targets (e.g., EGFR).[1]
Metabolic Antagonist 5-Fluorouracil (5-FU) The classic pyrimidine analog. Tests if CFMP-4 acts via DNA incorporation/TS inhibition rather than kinase inhibition.
General Cytotoxic Doxorubicin Broad-spectrum DNA intercalator. Used to benchmark general toxicity vs. cancer-specific selectivity.

Phase I: Chemical Integrity & Stability (The "Go/No-Go" Gate)

Before biological testing, the compound must pass chemical validation. A common failure in pyrimidine derivative studies is the hydrolysis of the chlorine substituent or oxidation of the furan ring.

Protocol 1: Stability Profiling

  • Method: HPLC-MS analysis at t=0, 24h, and 72h in DMSO stock vs. Cell Culture Media (RPMI-1640 + 10% FBS).

  • Requirement: >98% purity. If the furan ring opens (oxidative degradation), the compound is invalid.

  • Reference Standard: Compare retention time stability against Erlotinib (highly stable).

Phase II: Phenotypic Screening (In Vitro Efficacy)

We utilize a "Differential Cytotoxicity" approach. Efficacy is meaningless without selectivity.

Experimental Protocol: The Dual-Lineage MTT Assay

Objective: Determine the Selectivity Index (SI) of CFMP-4.

  • Cell Panel:

    • Target:A549 (Lung Adenocarcinoma - EGFR wildtype/KRAS mutant) and MCF-7 (Breast Cancer).

    • Control:NHDF (Normal Human Dermal Fibroblasts) or HEK-293 .

  • Seeding: 5,000 cells/well in 96-well plates. Allow attachment (24h).

  • Treatment: Serial dilutions of CFMP-4 (0.1 µM to 100 µM) vs. Comparators (5-FU, Doxorubicin).

  • Incubation: 72 hours (standard for kinase inhibitors to induce apoptosis).

  • Readout: Absorbance at 570 nm (MTT reduction).

Data Presentation: Comparative Potency (Target Thresholds)

The following table represents the required performance metrics for CFMP-4 to be considered a viable lead candidate based on literature for similar pyrimidine-furan derivatives.

CompoundA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)NHDF IC₅₀ (µM)Selectivity Index (SI)*
CFMP-4 (Target) < 5.0 < 8.0 > 50.0 > 10.0 (Excellent)
Erlotinib (Alt 1)8.0 - 12.0> 20.0> 100High (Target Specific)
5-FU (Alt 2)2.0 - 5.01.5 - 4.010.0 - 20.0Low (Systemic Toxicity)
Doxorubicin (Alt 3)0.50.30.8Very Low (Cytotoxic)
  • Note: SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells). An SI > 10 is the gold standard for novel small molecules [1].

Phase III: Mechanistic Validation (Target Deconvolution)

Given the structure (Pyrimidine + Furan), the hypothesis is ATP-Competitive Inhibition of receptor tyrosine kinases (RTKs) such as EGFR or VEGFR.

Pathway Visualization: The Kinase Blockade

The following diagram illustrates the hypothesized mechanism of CFMP-4 compared to the natural ligand (ATP) and the downstream effects on the PI3K/AKT survival pathway.

G ATP ATP (Natural Ligand) EGFR EGFR/RTK (Kinase Domain) ATP->EGFR Activates CFMP4 CFMP-4 (Inhibitor) CFMP4->EGFR Competitive Binding PI3K PI3K CFMP4->PI3K Blocks EGFR->PI3K Phosphorylation AKT AKT (Phosphorylated) PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis (Cell Death) AKT->Apoptosis Inhibition leads to Proliferation Cell Proliferation mTOR->Proliferation

Figure 1: Hypothesized Mechanism of Action. CFMP-4 competes with ATP for the kinase binding pocket, preventing phosphorylation of downstream effectors (PI3K/AKT), shifting the cell state from proliferation to apoptosis.

Validation Protocol: Western Blotting

Objective: Confirm that CFMP-4 inhibits phosphorylation, not just total protein levels.

  • Lysate Preparation: Treat A549 cells with CFMP-4 (at IC₅₀) for 6h, 12h, 24h.

  • Primary Antibodies:

    • p-EGFR (Tyr1068) vs. Total EGFR.

    • p-AKT (Ser473) vs. Total AKT.

    • Cleaved Caspase-3 (Apoptosis marker).

  • Success Criteria:

    • CFMP-4 must show a dose-dependent decrease in p-EGFR/p-AKT intensity.

    • 5-FU (Alternative) will likely increase p-AKT initially (stress response) before causing death.

    • Erlotinib (Positive Control) should match the CFMP-4 profile.

Phase IV: In Silico & ADMET Prediction

Before in vivo models, we compare the "drug-likeness" of CFMP-4 to alternatives. The Lipinski Rule of 5 is the standard metric.

PropertyCFMP-4 (Calculated)Erlotinib (Standard)Interpretation
Molecular Weight ~223.66 g/mol 393.4 g/mol Superior: Smaller size suggests better tissue penetration.
LogP (Lipophilicity) ~2.1 (Est.)2.7Optimal: Good balance for membrane permeability.
H-Bond Donors 1 (Amine)1Pass: Good bioavailability.
TPSA (Polar Surface) ~50 Ų75 ŲExcellent: High probability of CNS penetration (if needed).

Critical Insight: The 6-Chlorine atom increases lipophilicity compared to a hydrogen, potentially improving the half-life compared to non-halogenated analogs [2].

Conclusion & Recommendation

6-Chloro-2-(furan-3-yl)-N-methylpyrimidin-4-amine represents a promising "Lead Candidate" that structurally bridges the gap between cytotoxic pyrimidines and targeted kinase inhibitors.

Final Verdict vs. Alternatives:

  • Vs. 5-FU: CFMP-4 is likely superior in specificity (higher SI) but may lack the broad-spectrum "sledgehammer" effect of 5-FU.

  • Vs. Erlotinib: CFMP-4 is a smaller, potentially more agile molecule . If it retains nanomolar affinity despite its lower molecular weight (fragment-like nature), it could be a "Best-in-Class" scaffold for further optimization.

Next Step: Proceed to Annexin V/PI Flow Cytometry to confirm the mode of death (Apoptosis vs. Necrosis) and Kinase Screening Panel (DiscoverX) to identify the exact kinase target.

References
  • Banu, S. S., et al. (2020).[2] "Synthesis, Spectral Characterization and Anticancer activity of Novel Pyrimidine Derivatives." Research Journal of Pharmacy and Technology.

  • Bhatnagar, A., & Pemawat, G. (2024).[1] "Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Updates." Bioorganic Chemistry.

  • Mudgal, P. (2024). "Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma." AME Medical Journal. (Note: Representative citation for pyrimidine efficacy methodology).

Sources

"comparing the efficacy of 6-Chloro-2-(furan-3-yl)-N-methylpyrimidin-4-amine with existing drugs"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for evaluating 6-Chloro-2-(furan-3-yl)-N-methylpyrimidin-4-amine , a chloropyrimidine derivative with significant structural potential in medicinal chemistry.

Based on its chemical scaffold (a pyrimidine core substituted with a furan moiety and a secondary amine), this compound shares pharmacophore features with Adenosine Receptor Antagonists (e.g., A2A antagonists for Parkinson’s/Immunotherapy) and Kinase Inhibitors . The guide below is structured to evaluate its efficacy against established standards in these therapeutic areas.

Executive Summary & Compound Profile

Compound Identity: 6-Chloro-2-(furan-3-yl)-N-methylpyrimidin-4-amine Chemical Class: Furan-substituted Chloropyrimidine Structural Significance: [1][2][3]

  • Pyrimidine Core: A privileged scaffold in oncology (antimetabolites, kinase inhibitors) and infectious disease.

  • C2-Furan Moiety: A common feature in Adenosine A2A receptor antagonists (e.g., ZM 241385 analogs) and some kinase inhibitors, providing steric bulk and hydrogen bond acceptor potential.

  • C6-Chloro Group: A reactive handle for further functionalization (via

    
    ) or a lipophilic halogen improving membrane permeability.
    
  • N-Methylamine: Enhances solubility and hydrogen bonding capability compared to the N-ethyl analog (CAS 2361643-79-8).

Target Indications for Comparison:

  • Neurodegeneration (Parkinson's): Via Adenosine A2A antagonism.

  • Oncology: Via Kinase inhibition or Antimetabolite activity.

Mechanistic Comparison: Hypothesis & Validation

To establish efficacy, the compound must be benchmarked against drugs with overlapping structural or functional profiles.

A. Neurodegeneration (Adenosine A2A Antagonism)
  • Comparator: Istradefylline (FDA-approved for Parkinson's "off" episodes).

  • Mechanism: Blockade of striatal A2A receptors reduces indirect pathway overactivity, improving motor control.

  • Hypothesis: The furan-pyrimidine core mimics the adenine ring of adenosine, potentially binding the orthosteric site of the A2A receptor.

B. Oncology (Kinase Inhibition)
  • Comparator: Lapatinib (EGFR/HER2 inhibitor) or Pazopanib (VEGFR inhibitor).

  • Mechanism: ATP-competitive inhibition.

  • Hypothesis: The pyrimidine N1/N3 and the amine NH act as a hinge-binding motif, while the furan group occupies the hydrophobic pocket.

Pathway Visualization (Graphviz)

The following diagram illustrates the potential dual-mechanism evaluation workflow.

MechanismEvaluation cluster_A2A Pathway A: Adenosine A2A (Neuro) cluster_Kinase Pathway B: Kinase Inhibition (Onco) Compound 6-Chloro-2-(furan-3-yl)- N-methylpyrimidin-4-amine A2A_Rec A2A Receptor (Striatum) Compound->A2A_Rec Antagonism? ATP_Site ATP Binding Pocket (Kinase Domain) Compound->ATP_Site Competition? cAMP cAMP Signaling (Modulation) A2A_Rec->cAMP Inhibits Motor Motor Function (Improvement) cAMP->Motor Phos Phosphorylation (Blockade) ATP_Site->Phos Prevents Apoptosis Tumor Cell Apoptosis Phos->Apoptosis

Caption: Dual-pathway evaluation workflow comparing A2A receptor antagonism (Neuro) and ATP-competitive kinase inhibition (Onco).

Comparative Efficacy Data (Projected)

Since this is a novel scaffold, the table below outlines the Target Product Profile (TPP) required to demonstrate superiority over existing drugs.

Feature6-Chloro-2-(furan-3-yl)-... (Candidate)Istradefylline (Standard A2A)Gemcitabine (Standard Pyrimidine)
Primary Target A2A Receptor / Kinase (Dual?)Adenosine A2A ReceptorDNA Chain Elongation
Binding Affinity (

)
Target: < 10 nM2.2 nM (A2A)N/A (Prodrug)
Selectivity High (vs. A1/A3 receptors)>70-fold vs A1Low (affects all dividing cells)
BBB Permeability High (Predicted due to Cl/Furan)HighLow (Requires transport)
Metabolic Stability Moderate (Furan ring liability)HighLow (Rapid deamination)
Toxicity Risk Reactive metabolite (Furan epoxide?)[4]Dyskinesia, NauseaMyelosuppression

Experimental Protocols for Validation

To validate the efficacy of 6-Chloro-2-(furan-3-yl)-N-methylpyrimidin-4-amine, the following protocols must be executed.

Protocol A: Radioligand Binding Assay (A2A Selectivity)

Objective: Determine


 values for A2A vs. A1 receptors.
Rationale:  High A2A selectivity is crucial to avoid cardiac side effects (A1 mediated).
  • Membrane Preparation: Transfect HEK293 cells with human A2A or A1 receptors. Harvest and homogenize.

  • Incubation:

    • Mix 50 µg membrane protein with

      
      -ZM241385 (A2A radioligand) or 
      
      
      
      -DPCPX (A1 radioligand).
    • Add Candidate drug at varying concentrations (

      
       to 
      
      
      
      M).
  • Filtration: Incubate for 60 min at 25°C. Harvest onto GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
    • Success Criterion:

      
       and Selectivity Ratio (A1/A2A) > 50.
      
Protocol B: In Vitro Cytotoxicity Screen (Oncology)

Objective: Assess antiproliferative potency (


) against tumor lines.
  • Cell Seeding: Plate A549 (Lung), MCF-7 (Breast), and HCT116 (Colon) cells at 5,000 cells/well in 96-well plates.

  • Treatment: Treat with Candidate, Gemcitabine (Positive Control), and Vehicle (DMSO) for 72 hours.

  • Detection: Add CellTiter-Glo (Promega) reagent (measures ATP).

  • Readout: Measure luminescence. Plot dose-response curves.

    • Success Criterion:

      
       in at least one cell line.
      

Pharmacokinetic & Safety Considerations

The presence of the furan ring and chloro-group necessitates specific safety checks:

  • Metabolic Activation: Furan rings can be oxidized by CYP450 to reactive epoxides/enedials, causing hepatotoxicity (e.g., as seen with teucrin A).

    • Test: Incubate with liver microsomes + NADPH + GSH (Glutathione). Look for GSH-trapped adducts via LC-MS/MS.

  • Solubility: The N-methyl group improves solubility over the N-ethyl analog, but formulation in cyclodextrins may be required for in vivo dosing.

References

  • Pieper, A. A., et al. (2010).[5] "Discovery of a proneurogenic, neuroprotective chemical."[6][7] Cell, 142(1), 39-51. (Foundational reference for neuroprotective screening). Link

  • Müller, C. E., & Jacobson, K. A. (2011). "Xanthines as adenosine receptor antagonists." Handbook of Experimental Pharmacology, 200, 151-199. (Reference for A2A antagonist structure-activity relationships). Link

  • BenchChem. (2025). "6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine: Structure and Properties." (Data source for the N-ethyl analog intermediate). Link

  • Chen, J. F., et al. (2007). "Adenosine A2A receptors and brain injury: broad spectrum of neuroprotection, multifaceted actions and 'fine tuning' modulation." Progress in Neurobiology, 83(5), 310-331. Link

Sources

Cross-Reactivity Profiling Guide: 6-Chloro-2-(furan-3-yl)-N-methylpyrimidin-4-amine (CFMPA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

6-Chloro-2-(furan-3-yl)-N-methylpyrimidin-4-amine (CFMPA) represents a critical "privileged scaffold" in medicinal chemistry. Structurally, it combines a pyrimidine core with a furan moiety—a pharmacophore historically validated for high-affinity binding to the Adenosine A2A Receptor (A2AR) .

However, the utility of CFMPA as a pharmacological probe is defined not just by what it hits, but by what it avoids. This guide focuses on the cross-reactivity profile of CFMPA, specifically addressing its selectivity against other Adenosine Receptor subtypes (A1, A2B, A3) and the human kinome, a common off-target liability for aminopyrimidine derivatives.

The "Scaffold Trap"

While the furan-pyrimidine motif drives A2A affinity, the chloropyrimidine core is inherently "sticky" toward ATP-binding pockets in kinases. Therefore, this guide treats CFMPA as a Dual-Risk Candidate :

  • GPCR Risk: Subtype selectivity within the Adenosine family.

  • Enzyme Risk: ATP-competitive inhibition in Kinases (e.g., EGFR, CDKs).

Comparative Performance Analysis

The following table contrasts CFMPA against industry-standard A2A antagonists and structurally related kinase inhibitors to contextualize its selectivity profile.

Table 1: Comparative Selectivity Profile

FeatureCFMPA (Subject) ZM241385 (Gold Standard) Ibrutinib (Kinase Control)
Primary Target Adenosine A2A Receptor (

nM)*
Adenosine A2A Receptor (

nM)
BTK Kinase
Scaffold Class Furan-PyrimidineTriazolo-PyrimidinePyrazolo-Pyrimidine
A1 Receptor Cross-Reactivity Moderate Risk (10-50x selectivity)High Selectivity (>1000x)Negligible
A2B Receptor Cross-Reactivity Low AffinityLow AffinityNegligible
Kinome Liability High (Requires profiling)LowHigh (Designed Target)
Application Lead Optimization / Fragment ScreeningValidated Biological ProbeOncology Therapeutic

*Note:


 values for CFMPA are estimated based on SAR data of furan-pyrimidine analogs.

Critical Cross-Reactivity Studies

To validate CFMPA as a specific probe, two distinct cross-reactivity workflows are mandatory.

Study A: Adenosine Receptor Subtype Selectivity (GPCR Panel)

The Adenosine family shares high sequence homology in the orthosteric binding pocket. CFMPA must be screened against A1, A2B, and A3 to ensure the observed biological effects are A2A-mediated.

  • The Risk: A1 receptor antagonism causes tachycardia and renal effects, confounding A2A data.

  • The Assay: Radioligand Binding (Competition Assay).

Study B: The "Kinome Trap" (Off-Target Enzyme Panel)

The 2,4-diaminopyrimidine and 4-aminopyrimidine motifs are classic ATP-mimetics. CFMPA possesses the structural geometry to potentially intercalate into the hinge region of kinases.

  • The Risk: Unintended inhibition of EGFR or CDK2, leading to cytotoxicity unrelated to GPCR signaling.

  • The Assay: KINOMEscan™ or ATP-competitive Fluorescence Resonance Energy Transfer (FRET).

Experimental Protocols

Protocol 1: Radioligand Competition Binding (A2A vs. A1)

Objective: Determine the Selectivity Index (


).

Reagents:

  • Membranes: CHO-K1 cells overexpressing human A2A or A1 receptors.

  • Radioligand (A2A): [³H]-ZM241385 (Antagonist radioligand is preferred over agonist to avoid G-protein shift).

  • Radioligand (A1): [³H]-DPCPX.

  • Non-specific Control: 10 µM NECA (5'-N-Ethylcarboxamidoadenosine).

Workflow:

  • Preparation: Dilute CFMPA in DMSO (10 mM stock) to generate a 10-point concentration curve (

    
     M to 
    
    
    
    M).
  • Incubation:

    • Mix 50 µL Membrane prep + 25 µL Radioligand (

      
       concentration) + 25 µL CFMPA.
      
    • Incubate for 90 minutes at 25°C (Equilibrium is critical for accurate

      
      ).
      
  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding of furan motifs).

  • Analysis: Measure radioactivity via Liquid Scintillation Counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Expert Insight: The furan ring in CFMPA is lipophilic. Ensure the assay buffer contains 0.1% BSA or CHAPS to prevent compound aggregation, which causes false negatives (flat curves).

Protocol 2: Kinase Hinge-Binding Check (Thermal Shift Assay)

Objective: Rapidly screen for ATP-competitive binding without running a full kinome panel.

Workflow:

  • Mix: Recombinant Kinase Domain (e.g., CDK2 or EGFR) + Sypro Orange Dye + CFMPA (10 µM).

  • Run: Real-time PCR machine (melt curve mode). Ramp temp from 25°C to 95°C.

  • Readout: A shift in melting temperature (

    
    C) indicates the compound binds and stabilizes the kinase, confirming cross-reactivity.
    

Visualizing the Mechanism & Workflow

Diagram 1: Adenosine Receptor Signaling & Cross-Reactivity Logic

This diagram illustrates the signaling pathways of the target (A2A) versus the primary off-target (A1), highlighting why selectivity is crucial for interpreting downstream cAMP data.

AdenosineSignaling cluster_A2A Target Pathway (Gs) cluster_A1 Off-Target Pathway (Gi) CFMPA CFMPA (Candidate Ligand) A2A A2A Receptor CFMPA->A2A Primary Binding (Antagonism) A1 A1 Receptor CFMPA->A1 Cross-Reactivity (Risk) Gs Gs Protein A2A->Gs Coupling AC_act Adenylyl Cyclase (Activated) Gs->AC_act Stimulates cAMP_up cAMP Increase AC_act->cAMP_up Result Net Biological Effect? cAMP_up->Result Gi Gi Protein A1->Gi Coupling AC_inh Adenylyl Cyclase (Inhibited) Gi->AC_inh Inhibits cAMP_down cAMP Decrease AC_inh->cAMP_down cAMP_down->Result

Caption: Comparative signaling of A2A (Gs-coupled) and A1 (Gi-coupled). CFMPA cross-reactivity at A1 neutralizes the A2A-mediated cAMP signal, leading to false-negative functional data.

Diagram 2: The Selectivity Screening Workflow

A logical decision tree for validating CFMPA.

ScreeningWorkflow Start CFMPA Synthesis Step1 Primary Screen: A2A Radioligand Binding Start->Step1 Decision1 Ki < 100nM? Step1->Decision1 Step2 Selectivity Panel: A1 / A2B / A3 Decision1->Step2 Yes Fail RE-DESIGN (Modify C6-Chlorine) Decision1->Fail No Decision2 Selectivity > 50x? Step2->Decision2 Step3 Kinome Scan: (EGFR, CDK2) Decision2->Step3 Yes Decision2->Fail No Pass VALID PROBE Step3->Pass Clean Profile Step3->Fail Kinase Hits

Caption: Step-by-step validation logic. Note that Kinome profiling is the final "Gatekeeper" step due to the pyrimidine scaffold.

References

  • Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature Reviews Drug Discovery, 5(3), 247-264.

  • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Handbook of Experimental Pharmacology, (200), 151-199.

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.

  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology, 12(6), 621-637.

A Researcher's Guide to Ensuring Reproducibility in Biological Assays for 6-Chloro-2-(furan-3-yl)-N-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of novel therapeutics, the path from a promising molecule to a validated drug candidate is paved with data. The integrity of this data hinges on a principle that is both fundamental and notoriously challenging: reproducibility. This guide offers a comprehensive framework for establishing robust and reproducible biological assays for compounds such as 6-Chloro-2-(furan-3-yl)-N-methylpyrimidin-4-amine. While specific assay data for this particular molecule is not widely published, its pyrimidine scaffold is common in kinase inhibitor discovery.[1] We will therefore proceed under the working assumption that its biological activity is centered on kinase modulation, a context rich with established methodologies and known reproducibility pitfalls.

This is not a rigid set of instructions but a strategic guide. We will dissect the "why" behind experimental choices, compare distinct assay platforms, and provide self-validating protocols. Our goal is to empower researchers to generate data that is not only accurate on a given day but is consistently reliable across experiments, laboratories, and time.

Part 1: The Unseen Foundation of Reproducibility

Before a single assay plate is run, the battle for reproducibility is often won or lost. Seemingly minor oversights in foundational work can cascade into significant variability downstream.

The First Variable: The Compound Itself

The small molecule is the central reagent. Its integrity is non-negotiable. Many experiments have been invalidated by overlooked issues with the compound itself.[2]

  • Identity and Purity: Always begin with a certificate of analysis. Confirm the molecular structure and purity via orthogonal methods like NMR, mass spectrometry, and HPLC. An incorrect isomer or an uncharacterized impurity can drastically alter biological activity.[2]

  • The Three S's - Solvent, Solubility, and Stability: Proper handling is crucial.[2]

    • Solvent: Use high-purity, anhydrous DMSO for stock solutions. Keep the final DMSO concentration consistent and low (typically <0.5%) in all assays, as it can directly impact enzyme activity and cell health.[3][4]

    • Solubility: Determine the compound's solubility in your assay buffer. Precipitated compound is not active compound, leading to artificially low potency values.

    • Stability: Assess the compound's stability in solution under storage and assay conditions. Is it sensitive to light or temperature? Does it degrade after multiple freeze-thaw cycles?[5]

The Cellular Reagent: Know Your System

For cell-based assays, the cells themselves are a critical reagent and a major source of variability.[6]

  • Cell Line Authentication: Use short tandem repeat (STR) profiling to confirm the identity of your cell lines. Misidentified or cross-contaminated cell lines are a well-documented cause of irreproducible research.[6]

  • Passage Number and Phenotypic Drift: Cells can change over time in culture.[6][7] Establish a cell banking system with a master and working cell bank. Limit the number of passages for experiments to minimize phenotypic drift that can alter signaling pathways and drug response.

  • Culture Conditions: Standardize media, supplements, and incubator conditions (temperature, CO2).[7][8] Lot-to-lot variation in serum is a notorious culprit for inconsistent cell growth and behavior.[8]

Part 2: A Comparative Analysis of Assay Platforms

The choice of assay technology dictates the type of data you generate. A multi-pronged approach, using orthogonal assays, provides the most comprehensive and trustworthy picture of a compound's activity. Here we compare three key platforms.

Platform 1: Biochemical Assays - Direct Target Interrogation

Biochemical assays offer a clean, direct measure of a compound's effect on its purified target protein, free from the complexities of a cellular environment.[4] Radiometric assays remain a gold standard for their direct measurement of enzymatic activity, but fluorescence-based methods offer higher throughput and safety.[9]

Featured Technology: Homogeneous Time-Resolved Fluorescence (HTRF®)

HTRF is a robust TR-FRET technology that measures molecular interactions by detecting the proximity of a donor (Terbium cryptate) and an acceptor fluorophore.[9] Its ratiometric reporting of the signal output increases assay reproducibility.[10]

Detailed Protocol: HTRF® Kinase Inhibition Assay

  • Reagent Preparation:

    • Prepare a 10 mM stock of 6-Chloro-2-(furan-3-yl)-N-methylpyrimidin-4-amine in 100% DMSO. Perform a 3-fold serial dilution in DMSO.

    • Prepare 2X Kinase/Substrate solution in enzymatic buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA).

    • Prepare 2X ATP solution in enzymatic buffer at a concentration equal to the apparent Km for the kinase.

  • Assay Procedure (384-well format):

    • Dispense 2 µL of compound from the DMSO dilution plate.

    • Add 4 µL of the 2X Kinase/Substrate solution.

    • Incubate for 20 minutes at room temperature to allow the compound to bind to the kinase. Causality: This pre-incubation step is critical for inhibitors with slow on-rates to reach equilibrium.

    • Initiate the reaction by adding 4 µL of the 2X ATP solution.

    • Incubate for the optimized reaction time (e.g., 60 minutes), ensuring substrate conversion is below 20% to maintain initial velocity conditions. Causality: High substrate conversion can lead to an underestimation of inhibitor potency.[3]

  • Detection:

    • Add 10 µL of the detection solution containing the HTRF® antibodies (e.g., anti-phospho-substrate antibody-donor and streptavidin-acceptor for a biotinylated substrate).

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a compatible TR-FRET reader at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the ratio of (665 nm / 620 nm) * 10,000.

    • Normalize data to positive (no inhibitor) and negative (no enzyme) controls.

    • Fit the dose-response curve using a 4-parameter logistic equation to determine the IC50.

Workflow: Biochemical Kinase Assay

Caption: Step-by-step workflow for a typical TR-FRET biochemical kinase assay.

Platform 2: Cell-Based Assays - Probing Physiological Relevance

Cell-based assays are essential for confirming that a compound can cross the cell membrane and engage its target in a physiological context.[7]

Featured Technology: In-Cell Western™ / On-Cell ELISA

This method quantifies a specific protein (e.g., a phosphorylated substrate) directly in fixed and permeabilized cells in a microplate, providing a direct measure of pathway inhibition.

Detailed Protocol: Cellular Target Phosphorylation Assay

  • Cell Seeding:

    • Seed cells in a 96-well plate at an optimized density and allow them to adhere for 24 hours. Causality: Seeding density is critical; too few cells yield a weak signal, while too many can lead to over-confluence and altered signaling.[7]

  • Compound Treatment:

    • Serum-starve cells for 4-6 hours if the pathway of interest has high basal activity.

    • Treat cells with a dose-response of 6-Chloro-2-(furan-3-yl)-N-methylpyrimidin-4-amine for 1-2 hours.

  • Stimulation & Fixation:

    • Stimulate cells with an appropriate agonist (e.g., a growth factor) for a short, optimized time (e.g., 10 minutes) to induce phosphorylation.

    • Immediately fix the cells with 4% paraformaldehyde in PBS.

  • Immunodetection:

    • Permeabilize cells with 0.1% Triton X-100 in PBS.

    • Block with a suitable blocking buffer (e.g., Odyssey® Blocking Buffer).

    • Incubate with a primary antibody targeting the phosphorylated protein of interest.

    • Wash and incubate with a species-specific secondary antibody conjugated to a near-infrared fluorophore.

    • For normalization, co-incubate with an antibody against the total protein target or a housekeeping protein, detected with a different colored fluorophore.

  • Data Acquisition & Analysis:

    • Scan the plate using a near-infrared imaging system.

    • Quantify the integrated intensity for each channel.

    • Normalize the phospho-protein signal to the total protein or housekeeping signal. This is a self-validating step to control for well-to-well variations in cell number.[6]

    • Determine the IC50 from the normalized dose-response curve.

Logical Comparison: Assay Tiers

G cluster_0 Pros & Cons Biochem Biochemical Assay (e.g., HTRF) Cellular Cell-Based Assay (e.g., In-Cell Western) Biochem->Cellular Informs (Potency Shift?) Biophys Biophysical Assay (e.g., SPR) Biochem->Biophys Validates (Direct Binding?) Biochem_Pros Pros: - High Throughput - Mechanistic - Low Variability Biochem->Biochem_Pros Biochem_Cons Cons: - Artificial System - No Cell Permeability Data Biochem->Biochem_Cons Cellular_Pros Pros: - Physiological Context - Measures Permeability - Pathway Effect Cellular->Cellular_Pros Cellular_Cons Cons: - Higher Variability - Compound Cytotoxicity - Indirect Target Measure Cellular->Cellular_Cons Biophys_Pros Pros: - Label-Free - Measures Kinetics (ka, kd) - Direct Binding Affinity (KD) Biophys->Biophys_Pros Biophys_Cons Cons: - Lower Throughput - Requires Purified Protein - Can be Technically Demanding Biophys->Biophys_Cons

Caption: Orthogonal assays provide a more complete picture of compound activity.

Data Summary: A Hypothetical Comparison

A key aspect of a multi-assay approach is comparing the resulting potency values. Discrepancies often provide valuable insights.

Assay PlatformKey ParameterHypothetical ValueInterpretation
Biochemical HTRF® IC5045 nMPotent direct inhibition of the purified enzyme.
Cellular Phospho-Assay IC50350 nMSignificant potency shift suggests poor cell permeability or engagement of cellular efflux pumps.
Biophysical SPR Kᴅ60 nMConfirms direct binding to the target with an affinity consistent with biochemical potency.

Part 3: A Culture of Reproducibility

Ultimately, reproducibility is a systematic practice, not a single protocol.[11] Key controllable sources of variation include the laboratory environment, technician capability, instrument calibration, and reagent handling.[11]

  • Standardize Everything: Develop and adhere to detailed Standard Operating Procedures (SOPs) for every aspect of the assay, from cell culture to data analysis.[6]

  • Control for Variables: Be meticulous about pipetting, incubation times, and temperature.[3][12] Use positive and negative control compounds on every plate to monitor assay performance.

  • Embrace Data Quality Control: Routinely calculate assay performance metrics like the Z'-factor and signal-to-background ratio. Track these over time to detect any systematic drift.

  • Validate Reagents: Qualify new lots of critical reagents like antibodies, enzymes, and serum to ensure they perform consistently with previous batches.[5][11]

By integrating these principles—from the foundational integrity of your reagents to the strategic selection and rigorous execution of orthogonal assays—you can build a data package for 6-Chloro-2-(furan-3-yl)-N-methylpyrimidin-4-amine that is robust, reliable, and, most importantly, reproducible.

References

  • GE Healthcare Life Sciences. 5 ways to secure accurate and reproducible data from your cell-based fluorescence assay. [Link]

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. [Link]

  • Biocompare. Ten Tips for Optimizing Cell-Based Assays. [Link]

  • Reaction Biology. Kinase Screening Assay Services. [Link]

  • WOAH. Factors affecting test reproducibility among laboratories. [Link]

  • Dr.Oracle. What factors can affect the reproducibility of analytical results?[Link]

  • American Laboratory. Achieving Consistency and Reproducibility in Cell-Based Research. [Link]

  • Riss, T. L. (2021). Treating Cells as Reagents to Design Reproducible Assays. PubMed. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2021). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 11(52), 32988-33004. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.